molecular formula C18H14Cl2N2 B3001795 N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine CAS No. 793727-71-6

N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine

Cat. No.: B3001795
CAS No.: 793727-71-6
M. Wt: 329.22
InChI Key: XBTJARJLGDQFFO-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine involves several steps. One common synthetic route includes the reaction of 2-chloroquinoline-3-carbaldehyde with 4-chlorophenylethylamine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and may involve the use of a catalyst to facilitate the process . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, including temperature control, reaction time, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

    Chemistry: The compound serves as an intermediate in the synthesis of other quinoline derivatives with potential biological activities.

    Biology: It has been investigated for its antimicrobial properties, showing activity against various bacterial and fungal strains.

    Medicine: The compound has potential therapeutic applications, including its use as an antimicrobial agent and in the development of new drugs for treating infectious diseases.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine involves its interaction with specific molecular targets. The compound may inhibit the growth of microorganisms by interfering with their cellular processes, such as DNA replication or protein synthesis. The exact molecular pathways and targets involved in its antimicrobial activity are still under investigation .

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine can be compared with other quinoline derivatives, such as:

  • 3-chloro-4-(2-chloroquinolin-3-yl)-1-(substitutedphenyl)azetidin-2-one
  • 3-(substitutedphenyl)-2-(2-chloroquinolin-3-yl)thiazolidin-4-one

These compounds also exhibit antimicrobial activity but may differ in their potency, spectrum of activity, and specific molecular targets . The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological properties and therapeutic potential .

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-1-(2-chloroquinolin-3-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2/c19-16-7-5-13(6-8-16)9-10-21-12-15-11-14-3-1-2-4-17(14)22-18(15)20/h1-8,11-12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTJARJLGDQFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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